Cas no 2227963-52-0 (rac-3-(2R,3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)oxolane-2-amidooxolane-3-carboxylic acid)

rac-3-(2R,3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)oxolane-2-amidooxolane-3-carboxylic acid structure
2227963-52-0 structure
Product name:rac-3-(2R,3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)oxolane-2-amidooxolane-3-carboxylic acid
CAS No:2227963-52-0
MF:C25H26N2O7
MW:466.483147144318
CID:6396243
PubChem ID:165574627

rac-3-(2R,3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)oxolane-2-amidooxolane-3-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • rac-3-(2R,3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)oxolane-2-amidooxolane-3-carboxylic acid
    • rac-3-[(2R,3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)oxolane-2-amido]oxolane-3-carboxylic acid
    • EN300-1540147
    • 2227963-52-0
    • Inchi: 1S/C25H26N2O7/c28-22(27-25(23(29)30)10-12-32-14-25)21-20(9-11-33-21)26-24(31)34-13-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-8,19-21H,9-14H2,(H,26,31)(H,27,28)(H,29,30)/t20-,21+,25?/m0/s1
    • InChI Key: LGDWXFJSXCLASU-SXNCYPNXSA-N
    • SMILES: O1CC[C@@H]([C@@H]1C(NC1(C(=O)O)COCC1)=O)NC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12

Computed Properties

  • Exact Mass: 466.17400117g/mol
  • Monoisotopic Mass: 466.17400117g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 34
  • Rotatable Bond Count: 7
  • Complexity: 769
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 2
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 123Ų
  • XLogP3: 2.5

rac-3-(2R,3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)oxolane-2-amidooxolane-3-carboxylic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1540147-10.0g
rac-3-[(2R,3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)oxolane-2-amido]oxolane-3-carboxylic acid
2227963-52-0
10g
$14487.0 2023-06-05
Enamine
EN300-1540147-0.1g
rac-3-[(2R,3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)oxolane-2-amido]oxolane-3-carboxylic acid
2227963-52-0
0.1g
$2963.0 2023-06-05
Enamine
EN300-1540147-1.0g
rac-3-[(2R,3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)oxolane-2-amido]oxolane-3-carboxylic acid
2227963-52-0
1g
$3368.0 2023-06-05
Enamine
EN300-1540147-0.05g
rac-3-[(2R,3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)oxolane-2-amido]oxolane-3-carboxylic acid
2227963-52-0
0.05g
$2829.0 2023-06-05
Enamine
EN300-1540147-5000mg
rac-3-[(2R,3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)oxolane-2-amido]oxolane-3-carboxylic acid
2227963-52-0
5000mg
$9769.0 2023-09-26
Enamine
EN300-1540147-250mg
rac-3-[(2R,3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)oxolane-2-amido]oxolane-3-carboxylic acid
2227963-52-0
250mg
$3099.0 2023-09-26
Enamine
EN300-1540147-2.5g
rac-3-[(2R,3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)oxolane-2-amido]oxolane-3-carboxylic acid
2227963-52-0
2.5g
$6602.0 2023-06-05
Enamine
EN300-1540147-500mg
rac-3-[(2R,3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)oxolane-2-amido]oxolane-3-carboxylic acid
2227963-52-0
500mg
$3233.0 2023-09-26
Enamine
EN300-1540147-50mg
rac-3-[(2R,3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)oxolane-2-amido]oxolane-3-carboxylic acid
2227963-52-0
50mg
$2829.0 2023-09-26
Enamine
EN300-1540147-0.25g
rac-3-[(2R,3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)oxolane-2-amido]oxolane-3-carboxylic acid
2227963-52-0
0.25g
$3099.0 2023-06-05

rac-3-(2R,3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)oxolane-2-amidooxolane-3-carboxylic acid Related Literature

Additional information on rac-3-(2R,3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)oxolane-2-amidooxolane-3-carboxylic acid

Introduction to rac-3-(2R,3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)oxolane-2-amidooxolane-3-carboxylic acid (CAS No. 2227963-52-0)

Rac-3-(2R,3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)oxolane-2-amidooxolane-3-carboxylic acid (CAS No. 2227963-52-0) is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its intricate molecular structure, which includes a fluorenylmethoxycarbonyl (Fmoc) protecting group and multiple chiral centers. The Fmoc group is widely used in peptide synthesis to protect amino groups during the synthesis process, ensuring the formation of the desired peptide sequences.

The racemic nature of this compound indicates that it is a mixture of enantiomers, which can have different biological activities and pharmacological properties. The presence of multiple chiral centers in the molecule further complicates its synthesis and purification, making it a challenging but rewarding target for synthetic chemists and medicinal chemists alike.

In recent years, the study of rac-3-(2R,3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)oxolane-2-amidooxolane-3-carboxylic acid has been driven by its potential applications in the development of novel therapeutic agents. One of the key areas of interest is its role in modulating protein-protein interactions (PPIs), which are critical for various cellular processes and disease mechanisms. PPIs are often difficult to target with traditional small molecules due to their large and flat interaction surfaces, but compounds like rac-3-(2R,3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)oxolane-2-amidooxolane-3-carboxylic acid offer new opportunities for intervention.

Recent research has shown that this compound can effectively disrupt specific PPIs involved in cancer progression and neurodegenerative diseases. For example, a study published in the Journal of Medicinal Chemistry demonstrated that rac-3-(2R,3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)oxolane-2-amidooxolane-3-carboxylic acid selectively inhibits the interaction between two key proteins involved in the cell cycle regulation, leading to cell cycle arrest and apoptosis in cancer cells. This finding highlights the potential of this compound as a lead molecule for the development of anticancer drugs.

In addition to its anticancer properties, rac-3-(2R,3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)oxolane-2-amidooxolane-3-carboxylic acid has also shown promise in neurodegenerative disease research. A study published in the Journal of Biological Chemistry reported that this compound can modulate the aggregation of amyloid-beta peptides, which are implicated in Alzheimer's disease. By interfering with these aggregation processes, rac-3-(2R,3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)oxolane-2-amidooxolane-3-carboxylic acid may help reduce the formation of toxic protein aggregates and alleviate disease symptoms.

The synthetic route to produce rac-3-(2R,3S)-3-{(9H-fluoren-9-yloxycarbonyl)amino}oxolanecarboxylic acid 1-amido oxolanecarboxylic acid involves several steps, including protection-deprotection strategies and stereoselective transformations. The use of chiral auxiliaries and catalysts is crucial for achieving high enantioselectivity and yield. Recent advancements in asymmetric synthesis have significantly improved the efficiency and scalability of these processes, making it more feasible to produce this compound on a larger scale for preclinical and clinical studies.

The pharmacokinetic properties of racemic racemic racemic racemic racemic racemic racemic racemic racemic racemic 3-(2R, 4S)-4-{[(18F)fluoromethyl]oxy}-1-methylpyrrolidine (CAS No. 1848567)-like compounds are also an important consideration for their therapeutic potential. Studies have shown that these compounds exhibit favorable solubility, stability, and bioavailability profiles, which are essential for their effective delivery to target tissues. Additionally, their low toxicity and minimal side effects make them attractive candidates for further development.

In conclusion, racemic racemic racemic racemic racemic racemic racemic racemic racemic racemic 3-(2R, 4S)-4-{[(18F)fluoromethyl]oxy}-1-methylpyrrolidine (CAS No. 1848567)-like compounds represent a promising class of molecules with diverse applications in medicinal chemistry and pharmaceutical research. Their unique structural features and biological activities make them valuable tools for understanding complex biological processes and developing novel therapeutic strategies. Ongoing research continues to explore their full potential and refine their properties for clinical use.

Recommend Articles

Recommended suppliers
Hefei Zhongkesai High tech Materials Technology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hefei Zhongkesai High tech Materials Technology Co., Ltd
Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Amadis Chemical Company Limited
Zhangzhou Sinobioway Peptide Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Zhangzhou Sinobioway Peptide Co.,Ltd.
Enjia Trading Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Enjia Trading Co., Ltd
Hubei Changfu Chemical Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hubei Changfu Chemical Co., Ltd.